

An In-Depth Technical Guide to Fluorescein di- β -D-galactopyranoside (FDG)

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Compound of Interest

Compound Name: *Fluorescein di- β -D-galactopyranoside*

Cat. No.: *B596640*

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Abstract

Fluorescein di- β -D-galactopyranoside (FDG) is a highly sensitive and widely utilized fluorogenic substrate for the detection of β -galactosidase activity. Its ability to enter viable cells and produce a strong fluorescent signal upon enzymatic cleavage makes it an invaluable tool in various biological assays, including the study of gene expression, cellular senescence, and the detection of lacZ reporter gene activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key applications of FDG, complete with detailed experimental protocols and quantitative data.

Chemical Structure and Properties

Fluorescein di- β -D-galactopyranoside is a derivative of the fluorescent molecule fluorescein, featuring two β -D-galactopyranoside moieties attached to the fluorescein core. This modification renders the molecule non-fluorescent.

The key chemical and physical properties of FDG are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₃₂ H ₃₂ O ₁₅ [1]
Molecular Weight	656.6 g/mol [1]
CAS Number	17817-20-8 [1]
Appearance	Solid powder
Solubility	Soluble in DMSO, ethanol, and water [1]
Purity	>95% [1]
Excitation Wavelength (of product)	~485-492 nm
Emission Wavelength (of product)	~520-535 nm
Biochemical Name	Fluorescein-digalactoside [1]

Synthesis of Fluorescein di-β-D-galactopyranoside

A detailed, publicly available, step-by-step synthesis protocol for **Fluorescein di-β-D-galactopyranoside** is not readily found in the literature. However, based on established glycosylation methods, a plausible synthetic route involves the Koenigs-Knorr reaction. This reaction is a classic and widely used method for the formation of glycosidic bonds.

The general principle of the Koenigs-Knorr reaction involves the reaction of a glycosyl halide (in this case, acetobromogalactose) with an alcohol (fluorescein) in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.

Plausible Synthetic Pathway:

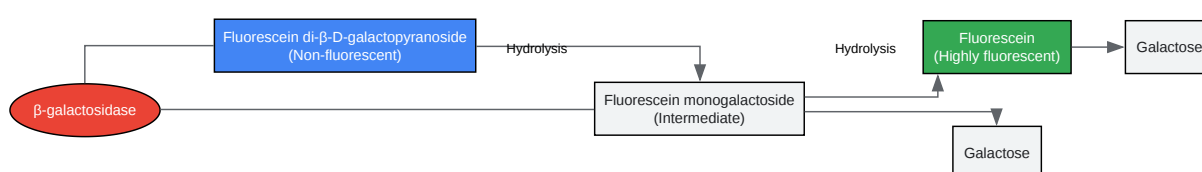
- **Protection of Galactose:** The hydroxyl groups of D-galactose are first protected, usually by acetylation, to prevent side reactions. This is typically achieved by reacting galactose with acetic anhydride in the presence of a catalyst.
- **Formation of the Glycosyl Halide:** The anomeric hydroxyl group of the protected galactose is then replaced with a halogen, commonly bromine, to form acetobromogalactose. This is a key intermediate that acts as the glycosyl donor.

- **Glycosylation of Fluorescein:** Fluorescein, acting as the glycosyl acceptor, is reacted with acetobromogalactose in the presence of a promoter like silver(I) oxide or silver(I) carbonate. This results in the formation of the glycosidic bonds at the two hydroxyl groups of the fluorescein molecule.
- **Deprotection:** The final step involves the removal of the acetyl protecting groups from the galactose moieties to yield the final product, **Fluorescein di- β -D-galactopyranoside**. This is typically achieved by basic hydrolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).

Mechanism of Action: Enzymatic Hydrolysis

The utility of FDG as a reporter molecule lies in its enzymatic conversion to a highly fluorescent product by β -galactosidase. In its native state, FDG is colorless and non-fluorescent. Upon encountering β -galactosidase, the enzyme catalyzes the hydrolysis of the glycosidic bonds, releasing the two galactose units and the fluorescein molecule. The free fluorescein is intensely fluorescent, and the resulting signal can be quantified to determine the activity of β -galactosidase.

The hydrolysis occurs in a sequential manner, first yielding fluorescein monogalactoside (FMG), which is then further hydrolyzed to fluorescein.



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Caption: Enzymatic hydrolysis of FDG by β -galactosidase.

Experimental Protocols

General Assay for β -Galactosidase Activity in Transfected Cells

This protocol is adapted from commercially available kits and provides a general framework for measuring β -galactosidase activity in cell lysates.

Materials:

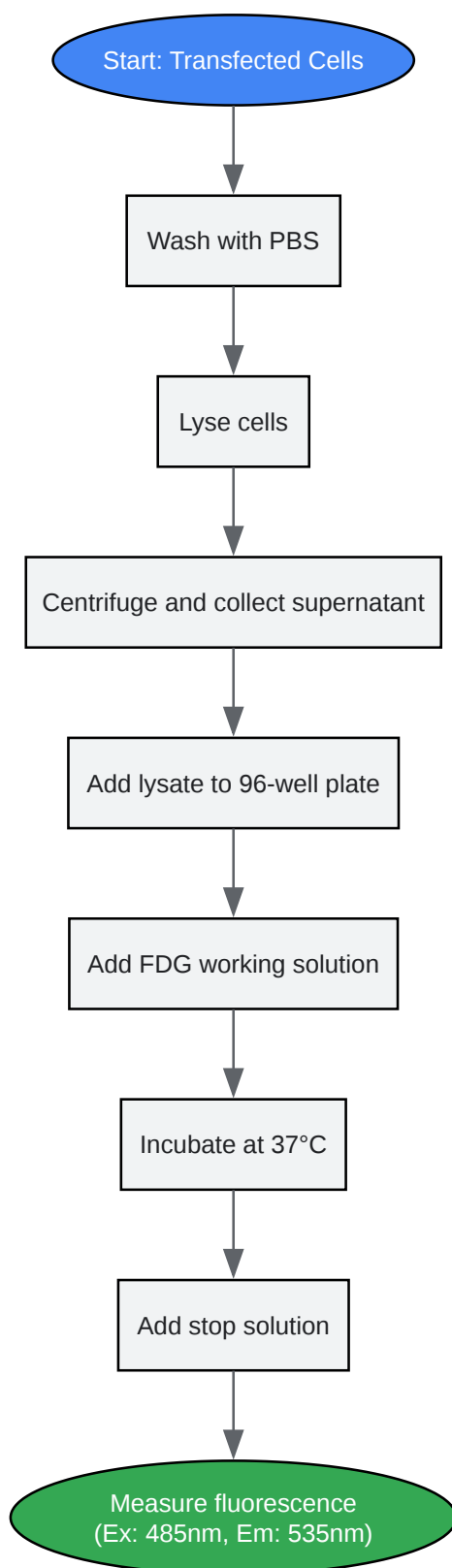
- Cells transfected with a lacZ expression vector
- Phosphate-buffered saline (PBS)
- Lysis Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100, 50 mM β -mercaptoethanol)
- FDG Stock Solution (e.g., 10 mM in DMSO)
- Reaction Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β -mercaptoethanol)
- Stop Solution (e.g., 1 M sodium carbonate)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Cell Lysis:
 - Wash cultured cells with PBS.
 - Lyse the cells by adding an appropriate volume of Lysis Buffer and incubating for 10-15 minutes at room temperature.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Assay Reaction:

- Prepare a working solution of FDG by diluting the stock solution in Reaction Buffer.
- Add a specific volume of cell lysate to each well of the 96-well plate.
- Initiate the reaction by adding the FDG working solution to each well.
- Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes), protected from light.
- Signal Detection:
 - Stop the reaction by adding the Stop Solution.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Workflow for β -Galactosidase Assay:



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References

- 1. Fluorescein di- β -D-galactopyranoside (FDG) (CAS 17817-20-8) | Abcam [abcam.com]
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